molecular formula C19H25BrN4O2 B10830691 ADB-5'Br-4en-PINACA

ADB-5'Br-4en-PINACA

Cat. No.: B10830691
M. Wt: 421.3 g/mol
InChI Key: SKMMFULKOGGVOT-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ADB-5’Br-4en-PINACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, ketone, and halogenated derivatives, which are often used for further research and analysis .

Mechanism of Action

ADB-5’Br-4en-PINACA exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids like delta-9-tetrahydrocannabinol. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects .

Properties

Molecular Formula

C19H25BrN4O2

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pent-4-enylindazole-3-carboxamide

InChI

InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)/t16-/m1/s1

InChI Key

SKMMFULKOGGVOT-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C

Origin of Product

United States

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